molecular formula C14H17ClFNO B1422556 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide CAS No. 1269151-64-5

2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide

Cat. No.: B1422556
CAS No.: 1269151-64-5
M. Wt: 269.74 g/mol
InChI Key: YJQVSNWIFJWTLD-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide is a synthetic organic compound with the molecular formula C14H17ClFNO It is characterized by the presence of a chloro group, a fluorophenyl group, and a cyclopentylmethyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with cyclopentylamine to form N-(4-fluorophenyl)cyclopentylamine.

    Acylation Reaction: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of amines or alcohols from corresponding functional groups.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biochemical Research: Used in studies to understand its interaction with biological macromolecules.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Comparison with Similar Compounds

  • 2-chloro-N-{[1-(4-chlorophenyl)cyclopentyl]methyl}acetamide
  • 2-chloro-N-{[1-(4-bromophenyl)cyclopentyl]methyl}acetamide
  • 2-chloro-N-{[1-(4-methylphenyl)cyclopentyl]methyl}acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluoro, chloro, bromo, methyl).
  • Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
  • Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.

Properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQVSNWIFJWTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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